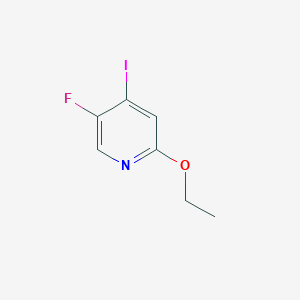

2-Ethoxy-5-fluoro-4-iodopyridine

Description

2-Ethoxy-5-fluoro-4-iodopyridine is a halogenated pyridine derivative featuring an ethoxy group at position 2, fluorine at position 5, and iodine at position 2.

Propriétés

Formule moléculaire |

C7H7FINO |

|---|---|

Poids moléculaire |

267.04 g/mol |

Nom IUPAC |

2-ethoxy-5-fluoro-4-iodopyridine |

InChI |

InChI=1S/C7H7FINO/c1-2-11-7-3-6(9)5(8)4-10-7/h3-4H,2H2,1H3 |

Clé InChI |

NDNOCGVEMPKDDF-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=NC=C(C(=C1)I)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-fluoro-4-iodopyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the selective halogenation of pyridine to introduce the iodine atom, followed by the introduction of the ethoxy and fluoro groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of 2-Ethoxy-5-fluoro-4-iodopyridine may involve similar synthetic routes but on a larger scale. The process optimization focuses on cost-effectiveness, safety, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethoxy-5-fluoro-4-iodopyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the halogen atoms.

Nucleophilic Aromatic Substitution: The fluoro group can be substituted by nucleophiles under specific conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions to facilitate the substitution of the iodine atom.

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Like lithium aluminum hydride for reduction processes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 2-ethoxy-5-fluoro-4-phenylpyridine.

Applications De Recherche Scientifique

2-Ethoxy-5-fluoro-4-iodopyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of drug candidates targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-Ethoxy-5-fluoro-4-iodopyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ethoxy, fluoro, and iodo groups can influence the compound’s binding affinity and selectivity towards these targets, thereby affecting its overall biological activity.

Comparaison Avec Des Composés Similaires

Key Structural and Functional Differences

The following table summarizes critical properties of 2-Ethoxy-5-fluoro-4-iodopyridine and its analogs, inferred from evidence:

*Estimated molecular weight based on formula.

Analysis of Substituent Effects

Halogen vs. Ethoxy at Position 2

- Chloro (e.g., 5-Chloro-2-fluoro-4-iodopyridine ): Chlorine’s electronegativity increases reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). However, ethoxy groups may improve solubility in polar solvents due to their electron-donating nature.

- Fluoro (e.g., 2-Fluoro-5-iodopyridine ): Fluorine’s small size and strong C-F bond enhance metabolic stability, making it common in pharmaceuticals. Ethoxy’s bulkiness could sterically hinder certain reactions.

Iodine at Position 4

- Iodine’s large atomic radius facilitates nucleophilic aromatic substitution or halogen exchange. For example, 5-Chloro-2-fluoro-4-iodopyridine has a boiling point of 251°C, likely influenced by iodine’s polarizability.

Methyl vs. Fluoro at Position 6

- 2-Chloro-4-iodo-6-methylpyridine includes a methyl group, which increases lipophilicity compared to fluorine. Methyl groups are less reactive but can stabilize intermediates in synthesis.

Research and Application Insights

- Pharmaceutical Relevance: Complex derivatives in patents (e.g., EP 4 056 588 A1 ) highlight pyridine scaffolds with fluoro and iodo substituents as kinase inhibitors or anticancer agents. Ethoxy groups could modulate target binding affinity.

- Synthetic Utility: The iodine substituent in 2-Ethoxy-5-fluoro-4-iodopyridine may serve as a site for further functionalization, similar to 5-Chloro-2-fluoro-4-iodopyridine’s use in palladium-catalyzed couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.